3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Antibacterial Agents: Derivatives of this compound have shown antibacterial activity.
Anticancer Research: Investigated for potential anticancer properties due to its ability to interact with DNA.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
Target of Action
It’s known that this compound has been synthesized as an antibacterial agent , suggesting that its targets could be key proteins or enzymes in bacterial cells.
Mode of Action
As an antibacterial agent, it might interfere with essential biological processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial cell death .
Biochemical Pathways
Given its antibacterial activity, it could potentially disrupt several bacterial biochemical pathways, leading to inhibition of bacterial growth or cell death .
Result of Action
Given its antibacterial activity, it can be inferred that the compound likely causes bacterial cell death or inhibits their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.
Alkylation: The pyridine derivative undergoes alkylation with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Cyclization: The alkylated product is then subjected to cyclization under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one ring system.
Methylation: Finally, methyl groups are introduced at the 2 and 7 positions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for the alkylation and cyclization steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chloroethyl group.
Oxidized/Reduced Forms: Compounds with altered oxidation states at specific positions on the ring.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with a tetrahydro ring system.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chloroethyl group but shares the core structure.
Uniqueness
Structural Features:
Biological Activity: Its ability to interact with DNA and enzymes distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(2-chloroethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-3-4-11-14-9(2)10(5-6-13)12(16)15(11)7-8/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHIERDSNGTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCCl)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497197 | |
Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58837-31-3 | |
Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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